molecular formula C16H17BrClN3O3S B3493394 4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide

4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide

Cat. No.: B3493394
M. Wt: 446.7 g/mol
InChI Key: JHZSLKSZALWPEA-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide” is a complex organic molecule that contains a benzamide moiety, a pyridine ring, and a sulfonyl group. It also has bromine and chlorine as halogen substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzamide and pyridine precursors. The bromine and chlorine could be introduced via halogenation reactions. The sulfonyl group could be introduced using a suitable sulfonyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic benzamide and pyridine rings. The positions of the bromine, chlorine, and sulfonyl substituents would significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

As an aromatic compound with halogen substituents, this molecule could undergo various types of reactions, including electrophilic aromatic substitution. The presence of the sulfonyl group could also make it a participant in various organosulfur reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and positions of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a pharmaceutical, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be explored for uses in fields such as medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3S/c1-3-21(4-2)25(23,24)14-9-11(5-7-13(14)17)16(22)20-15-8-6-12(18)10-19-15/h5-10H,3-4H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZSLKSZALWPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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